5-Methylpyrazine-2-carboximidamide
Overview
Description
5-Methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4 . It has an average mass of 136.154 Da and a monoisotopic mass of 136.074890 Da .
Molecular Structure Analysis
The molecular structure of 5-Methylpyrazine-2-carboximidamide consists of a pyrazine ring with a methyl group at the 5th position and a carboximidamide group at the 2nd position .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-carboximidamide is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
Pharmaceutical Intermediate
5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methylpyrazine-2-carboximidamide, is an important pharmaceutical intermediate. Its synthesis methods, including chemical, electrochemical, and microbial synthesis, have been reviewed, with chemical synthesis being the most widely used method among these. This compound's role as an intermediate is crucial in the development of hypoglycemic agents and lipid-lowering drugs (Bai Jin-quan, 2013).
Bioconversion to Antituberculous Agents
Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 is another application. This process yields a versatile building block for synthesizing new antituberculous agents, highlighting its importance in pharmaceutical research (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Biocatalytic Production Processes
A study developed a whole-cell biocatalytic process for the efficient synthesis of 5-Methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This process involved optimizing reaction conditions and genetic engineering of Escherichia coli, leading to high-yield and plasmid-free production. Such advancements pave the way for the commercial production of this compound in an environmentally friendly manner (Liuyan Gu et al., 2020).
properties
IUPAC Name |
5-methylpyrazine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABMWLCUGMXHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375000 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-carboximidamide | |
CAS RN |
725234-33-3 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 725234-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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